![molecular formula C16H25NO5S B500577 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-55-7](/img/structure/B500577.png)
2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DOBOL or DOBOM.
Scientific Research Applications
Cancer Treatment Applications
The development of photosensitizers for photodynamic therapy (PDT) illustrates a critical application in cancer treatment. For instance, a study reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. These compounds show significant potential as Type II photosensitizers in PDT, offering a promising approach for cancer therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Uses
Sulfonamides have been explored for their enzyme inhibitory properties, with applications in treating various diseases. A study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives found them to have antiproliferative activity against several tumor cell lines, including breast cancer and neuroblastoma. This suggests their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).
Applications in Materials Science
Benzenesulfonamide structures are also significant in materials science, particularly in the synthesis of photochromic materials. A study on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene reported their potential for applications requiring light-induced changes in material properties. These materials demonstrate trans–cis isomerization under illumination, indicating their utility in developing responsive materials (Ortyl, Janik, & Kucharski, 2002).
Mechanism of Action
Target of Action
The primary target of 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, which can lead to various downstream effects depending on the physiological context .
Biochemical Pathways
The inhibition of hCA II affects several biochemical pathways. For instance, hCA II is involved in the regulation of pH and fluid balance in various tissues, so its inhibition can impact these processes . The specific pathways affected by this compound may vary depending on the tissue and physiological conditions .
properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h9-10,13,17H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIPVLNAQOSHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
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